Methionylthreonine
Description
Significance of Dipeptides within Biological Systems
Dipeptides are far more than simple building blocks for larger proteins. nih.gov They are recognized for their diverse physiological and cell-signaling effects. nih.gov These small molecules can be involved in a variety of biological processes, including acting as antioxidants, participating in neurotransmission, and influencing cell signaling pathways. nih.govmdpi.com Dipeptides containing certain amino acids, such as methionine, have been noted for their potential antioxidant activity. mdpi.com The study of dipeptides is crucial for comprehending not only protein structure and function but also their broader roles in metabolic and signaling networks. nih.gov
Methionylthreonine as a Constituent Dipeptide: Foundational Aspects
This compound is a dipeptide formed from the amino acids L-methionine and L-threonine. nih.gov It is classified as an incomplete breakdown product resulting from protein digestion or catabolism. nih.govnih.gov The structure of this compound consists of a methionine residue at the N-terminus and a threonine residue at the C-terminus, joined by a peptide bond.
Below are the key chemical and physical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C9H18N2O4S | nih.gov |
| Molecular Weight | 250.32 g/mol | nih.gov |
| IUPAC Name | (2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid | nih.gov |
| Canonical SMILES | CC@HO | nih.gov |
| InChI Key | KAKJTZWHIUWTTD-VQVTYTSYSA-N | nih.gov |
Current Research Landscape and Emerging Fundamental Inquiries Regarding this compound
The current body of scientific literature focusing specifically on this compound is limited. It is categorized in databases as an "expected" metabolite, meaning its existence is predicted based on the known processes of protein metabolism, though it has not been definitively quantified in human tissues or biofluids. nih.govnih.gov
Direct research on this compound is sparse. However, some studies provide indirect insights. For instance, research has been conducted on the chemical cleavage of the peptide bond between methionine and threonine. A study on the use of cyanogen (B1215507) bromide (CNBr) to hydrolyze peptide bonds C-terminal to methionine residues found that the efficiency of this cleavage is reduced when a threonine residue follows the methionine. nih.gov The researchers explored the mechanism behind this inefficiency and developed methods to significantly increase the cleavage yield by altering the water concentration in the reaction. nih.gov
The primary emerging inquiry regarding this compound is its definitive identification and quantification in biological systems. Determining its actual presence and concentration in various tissues and fluids would be the first step toward understanding its potential physiological roles. Future research could then explore whether this compound exhibits unique biological activities, such as specific signaling functions or antioxidant capabilities, distinct from its constituent amino acids or other dipeptides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-5(12)7(9(14)15)11-8(13)6(10)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKJTZWHIUWTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCSC)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methionyl-Threonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Methodologies for Methionylthreonine Synthesis and Production
Chemical Synthetic Routes for Methionylthreonine
Chemical synthesis of peptides involves the formation of a peptide bond between amino acids in a controlled manner. This typically requires the use of protecting groups to prevent unwanted side reactions.
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for creating peptides by sequentially adding amino acids to a growing chain that is attached to a solid resin support. bachem.com This method simplifies the purification process, as reagents and byproducts can be washed away while the peptide remains anchored to the resin. bachem.com
The synthesis of this compound via SPPS would involve the following general steps:
Attachment of the first amino acid: Threonine, with its amino group protected, is covalently bonded to the solid resin. wikipedia.org
Deprotection: The protecting group on the amino group of the resin-bound threonine is removed. bachem.com
Coupling: Methionine, with its carboxyl group activated and its amino group protected, is added to react with the deprotected threonine, forming the dipeptide. wikipedia.org An excess of the activated amino acid is often used to ensure the reaction goes to completion. luxembourg-bio.com
Cleavage: The completed this compound dipeptide is cleaved from the resin support. wikipedia.org
Commonly used protecting groups for the amino terminus include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (t-butyloxycarbonyl). wikipedia.org
Table 1: Key Components in Solid-Phase Peptide Synthesis
| Component | Function | Examples |
|---|---|---|
| Solid Support | An insoluble resin to which the peptide chain is anchored. | Polystyrene resins wikipedia.org |
| Protecting Groups | Temporarily block reactive functional groups to direct the reaction. | Fmoc, Boc wikipedia.org |
| Coupling Reagents | Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. | Carbodiimides, Aminium-derived reagents luxembourg-bio.comacs.org |
| Cleavage Reagents | Release the final peptide from the solid support. | Strong acids like trifluoroacetic acid (TFA) |
Solution-Phase Peptide Synthesis Approaches and Considerations
Solution-phase synthesis, also known as conventional peptide synthesis, involves carrying out the reactions in a liquid solvent. nih.gov This method is often favored for large-scale production. nih.gov In this approach, both amino acids, with appropriate protecting groups, are dissolved in a solvent, and a coupling reagent is added to facilitate the formation of the peptide bond. mdpi.com The resulting dipeptide is then purified from the reaction mixture. acs.org
A key challenge in solution-phase synthesis is the potential for racemization, where the stereochemistry of the amino acids can be altered. mdpi.com Careful selection of coupling reagents and reaction conditions is crucial to minimize this issue. mdpi.comnih.gov Recent advancements have explored the use of microwave heating and novel condensing agents like titanium tetrachloride to improve reaction times and yields in dipeptide synthesis. mdpi.comnih.gov
Comparative Analysis of Chemical Synthetic Methodologies for Dipeptides
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Speed & Automation | Generally faster and more amenable to automation. luxembourg-bio.com | Can be more time-consuming due to purification after each step. |
| Purification | Simplified, as excess reagents are washed away from the resin-bound peptide. luxembourg-bio.com | Requires purification after each reaction step, which can be complex. acs.orgnih.gov |
| Scalability | Well-suited for laboratory-scale and research quantities. | More readily scalable for large-scale industrial production. nih.gov |
| Reagent Usage | Often requires an excess of reagents to drive reactions to completion. luxembourg-bio.com | Can be more economical in terms of reagent consumption. |
Recombinant Expression Systems for this compound and Related Peptides
An alternative to chemical synthesis is the use of biological systems to produce peptides. Recombinant DNA technology allows for the production of specific peptides in host organisms like bacteria.
Bacterial Expression Systems: Escherichia coli as a Production Host
Escherichia coli (E. coli) is a widely used and well-understood bacterial host for producing recombinant proteins and peptides. nih.govfrontiersin.org Its rapid growth and the availability of numerous molecular tools make it an attractive system for peptide production. frontiersin.org To produce this compound, a synthetic gene encoding the dipeptide would be inserted into an expression plasmid, which is then introduced into E. coli. Upon induction, the bacterial cellular machinery synthesizes the desired peptide. nih.gov However, small peptides are often susceptible to degradation by cellular proteases. ccpn.ac.uk
Design and Application of Fusion Protein Strategies for Enhanced Yields
To overcome the challenges of small peptide instability and to simplify purification, a common strategy is to express the target peptide as part of a larger fusion protein. ccpn.ac.uk In this approach, the gene for the peptide of interest is linked to the gene of a stable, highly expressed protein. mdpi.com
Advantages of Fusion Protein Systems:
Increased Stability: The larger fusion partner can protect the small peptide from degradation. mdpi.com
Enhanced Expression: The fusion partner can lead to higher production levels. ccpn.ac.uk
Simplified Purification: The fusion protein can include an affinity tag (like a His-tag) that allows for easy purification. ccpn.ac.uk
After purification, the target peptide is cleaved from the fusion partner. This is often achieved by engineering a specific protease cleavage site at the junction between the two. ccpn.ac.uk Cyanogen (B1215507) bromide (CNBr) is a chemical agent that can be used to cleave the peptide bond C-terminal to a methionine residue. nih.gov However, the efficiency of cleavage can be reduced when a threonine residue follows the methionine. nih.gov Research has shown that increasing the water concentration during the cleavage reaction can significantly improve the yield in such cases. nih.gov
Table 2: Common Fusion Partners Used in E. coli Expression Systems
| Fusion Partner | Common Abbreviation | Key Features |
|---|---|---|
| Glutathione (B108866) S-transferase | GST | Facilitates affinity purification using glutathione resin. ccpn.ac.uk |
| Maltose-binding protein | MBP | Can improve the solubility of the target protein. ccpn.ac.ukresearchgate.net |
| Small ubiquitin-like modifier | SUMO | Can enhance expression and solubility; specific proteases are available for cleavage. ccpn.ac.ukmdpi.com |
Purification Challenges and Methodological Advancements in Recombinant Peptide Production
The synthesis of this compound via recombinant DNA technology presents considerable advantages in yield and scalability compared to chemical methods. However, this approach introduces distinct purification challenges rooted in the biological expression systems and the peptide's inherent properties. Addressing these challenges has driven significant innovation in purification methodologies.
A primary obstacle is the complex mixture of host cell proteins (HCPs), nucleic acids, and other cellular components that are co-expressed with the target peptide. nih.gov Separating this compound from these contaminants, which may have similar biochemical characteristics, necessitates sophisticated, multi-step purification strategies. unc.edu
A significant issue, particularly in bacterial expression systems like Escherichia coli, is the formation of inclusion bodies. mblintl.com High-level expression can cause the peptide to misfold and accumulate into dense, insoluble aggregates. sigmaaldrich.com While isolating these bodies is straightforward, recovering the active peptide requires denaturation with agents like urea (B33335) or guanidinium (B1211019) chloride, followed by a carefully optimized refolding process to prevent re-aggregation and maximize yield. marvelgent.com
Furthermore, product heterogeneity can arise from post-translational modifications (PTMs) in the host organism. mblintl.com Even in simpler systems like E. coli, modifications such as the cleavage of the N-terminal methionine can occur, creating peptide variants that complicate purification.
Methodological advancements have been crucial for surmounting these purification hurdles. Affinity chromatography is a powerful initial purification step, often using a genetically fused tag (e.g., His-tag) to specifically capture the recombinant peptide. tandfonline.com This dramatically simplifies the mixture for subsequent steps, although it requires an additional enzymatic cleavage and purification step to remove the tag. tandfonline.comresearchgate.net
Ion-exchange chromatography (IEX) is a fundamental technique that separates molecules based on their net charge. polypeptide.com By carefully selecting the resin and buffer conditions, IEX can effectively resolve this compound from charged impurities like HCPs. nih.gov As a final polishing step, reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently used. americanpeptidesociety.orgbachem.com This high-resolution method separates molecules by hydrophobicity and is highly effective at removing closely related impurities. polypeptide.com
More recent advancements have focused on enhancing efficiency and integration. The development of novel fusion tags that improve both solubility and purification is a significant step forward. tandfonline.comresearchgate.net Using engineered host strains with reduced protease activity can also minimize product degradation. researchgate.net High-throughput screening methods are now used to rapidly determine the optimal conditions for purification steps, accelerating process development. biopharminternational.com Additionally, multi-column countercurrent solvent gradient purification (MCSGP) offers improved sustainability by reducing solvent consumption and increasing yield compared to traditional single-column batch chromatography. bachem.com
| Purification Challenge | Description | Methodological Advancement | Key Benefits |
| Host Cell Impurities | Co-expression of a wide range of host cell proteins (HCPs), nucleic acids, and other metabolites with the target peptide. | Multi-modal Chromatography: Combines multiple separation principles (e.g., ion exchange, hydrophobic interaction) in a single step. researchgate.net | Increases resolution and process efficiency, reducing the number of required purification columns. |
| Inclusion Body Formation | High-level expression leads to insoluble aggregates of misfolded peptide, which must be solubilized and refolded. mblintl.comsigmaaldrich.com | On-Column Refolding: The denatured peptide is bound to a chromatography column and refolded by gradually changing buffer conditions. marvelgent.com | Improves the recovery of active, correctly folded peptide and minimizes aggregation issues. |
| Product Heterogeneity | Post-translational modifications or degradation can create variants of the target peptide that are difficult to separate. mblintl.com | High-Throughput Screening (HTS): Automated screening of a wide range of purification conditions (resins, buffers) to find the most effective separation parameters. biopharminternational.com | Accelerates the development of highly optimized and robust purification processes. |
| Affinity Tag Removal | The necessity of cleaving the purification tag and then removing both the tag and the protease from the final product. researchgate.net | Self-Cleaving Fusion Tags: Engineered tags (e.g., intein-based systems) that auto-catalyze their removal under specific pH or temperature shifts. | Streamlines the purification workflow, eliminating the need for a separate protease and subsequent removal steps, thereby reducing costs. |
These ongoing advancements in purification are vital for producing high-purity this compound, ensuring its quality and homogeneity for research and other applications.
Structural Characterization and Conformational Dynamics of Methionylthreonine
Advanced Spectroscopic Techniques for Structural Elucidation
A multi-pronged spectroscopic approach is indispensable for piecing together the three-dimensional structure and conformational preferences of methionylthreonine in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis of Dipeptides
NMR spectroscopy stands as a cornerstone technique for determining the three-dimensional structure of molecules in solution. frontiersin.orgmdpi.com For a dipeptide like this compound, a suite of NMR experiments would be required to gain detailed conformational insights. nih.govnih.gov One-dimensional ¹H NMR would provide initial information on the chemical environment of the protons, while two-dimensional experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be crucial for assigning proton resonances within the methionine and threonine residues.
The key to conformational analysis lies in the Nuclear Overhauser Effect (NOE), measured through NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space proximity between protons, providing distance restraints that are essential for building a 3D model. For instance, NOEs between the amide proton of threonine and the alpha-proton of methionine would help define the peptide backbone torsion angles (phi, ψ).
Furthermore, the measurement of scalar coupling constants (³J-couplings), particularly ³J(HNHα), via high-resolution 1D or 2D spectra, can provide valuable information about the dihedral angle φ according to the Karplus equation. cuni.cz The analysis of chemical shifts, especially for Cα and Cβ carbons, can also indicate propensities for certain secondary structures. mpg.de While general protocols for peptide NMR are well-established, specific data for this compound is not readily found in existing literature. frontiersin.orgfraserlab.comfrontiersin.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a powerful and rapid method for assessing the secondary structure of peptides and proteins in solution. nih.govnih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for different types of secondary structures like α-helices, β-sheets, and random coils. nih.gov
For a small dipeptide like this compound, which is unlikely to form stable, canonical secondary structures on its own, CD spectroscopy would be employed to study its conformational preferences under various conditions (e.g., different solvents, temperatures, or pH). For example, in a non-polar solvent like trifluoroethanol, which is known to promote helical structures, CD could reveal any intrinsic propensity of this compound to adopt a helical turn. nih.gov The far-UV CD spectrum (typically 190-250 nm) would be of primary interest. A spectrum dominated by a strong negative band around 200 nm would suggest a predominantly random coil conformation. mdpi.com Subtle shifts or the appearance of weak features could indicate the presence of more ordered, albeit transient, structures. researchgate.netresearchgate.net Currently, specific CD spectra for this compound are not published.
Mass Spectrometry for Molecular Mass and Sequence Confirmation in Structural Studies
Mass spectrometry (MS) is a fundamental analytical technique for confirming the molecular weight and amino acid sequence of peptides. cuni.cznih.gov For this compound, high-resolution mass spectrometry, for instance using an Orbitrap or TOF (Time-of-Flight) analyzer, would be used to precisely determine its monoisotopic mass, confirming its elemental composition (C₉H₁₈N₂O₄S). wiley-vch.debroadinstitute.org
Tandem mass spectrometry (MS/MS) would be employed for sequence confirmation. nih.gov In a typical MS/MS experiment, the protonated molecular ion of this compound would be isolated and fragmented, for example through collision-induced dissociation (CID). The resulting fragment ions (b- and y-type ions) would create a characteristic pattern. The mass difference between consecutive ions in a series would correspond to the residue mass of a specific amino acid, thereby confirming the sequence as Met-Thr or Thr-Met. uakron.edu This technique is particularly crucial for distinguishing between isomers. nih.gov While the principles of peptide fragmentation are well-understood, specific MS/MS fragmentation data for this compound requires experimental acquisition. nih.govdiva-portal.orgnih.gov
X-ray Photoelectron Spectroscopy (XPS) in Surface and Bonding Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a sample. researchgate.netnih.gov For this compound, XPS could be used to analyze the peptide in its solid, thin-film, or adsorbed state. nih.gov
By irradiating the sample with X-rays, photoelectrons are emitted, and their kinetic energies are measured. These energies are characteristic of the elements and their chemical environment. nih.gov High-resolution scans of the C 1s, O 1s, N 1s, and S 2p regions would be of particular interest. For example, the N 1s spectrum could distinguish between the amine (-NH₂) and amide (-NH-) nitrogen atoms based on their binding energies. The S 2p spectrum would be characteristic of the thioether group in the methionine side chain. Analysis of the C 1s peak would allow for the deconvolution of signals from carbons in different functional groups (e.g., C-C, C-S, C-N, C=O). nih.govspringernature.com While XPS has been applied to individual amino acids and various peptides, specific high-resolution XPS data for this compound is not currently available in the literature. researchgate.netnih.gov
Computational Approaches to Conformational Analysis
Computational methods are essential for complementing experimental data, providing a dynamic picture of the molecule's conformational landscape.
Molecular Dynamics Simulations and Energy Landscape Exploration of Dipeptides
Molecular Dynamics (MD) simulations offer a powerful computational microscope to explore the conformational dynamics and energy landscape of biomolecules at an atomic level. mdpi.comnih.gov An MD simulation of this compound would involve generating a starting structure and simulating its motion over time by solving Newton's equations of motion for all the atoms in the system, including the surrounding solvent molecules (typically water). fraserlab.com
These simulations can provide insights into the preferred conformations of the dipeptide, the flexibility of its backbone and side chains, and the intramolecular hydrogen bonding patterns. mdpi.com The trajectory from an MD simulation can be used to calculate various properties, such as the distribution of dihedral angles (Ramachandran plots), which reveals the most populated conformational states.
By employing enhanced sampling techniques, it is possible to map the conformational free energy landscape of the dipeptide. frontiersin.org This landscape provides a visual representation of the relative energies of different conformations and the energy barriers between them, offering a complete picture of the molecule's dynamic behavior. mpg.de Such simulations have been performed for many dipeptides, but a specific and detailed exploration of the this compound energy landscape has yet to be published.
Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Conformational Preferences
The conformational landscape of a dipeptide like this compound is defined by the rotational freedom around its single peptide bond and the side-chain dihedral angles. Quantum mechanical (QM) and molecular mechanics (MM) calculations are powerful computational tools used to explore these conformational preferences and determine the relative energies of different spatial arrangements.
Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a highly accurate description of the electronic structure and energy of a molecule. nih.govspringernature.com For a dipeptide, QM calculations can be used to generate a potential energy surface by systematically varying the backbone dihedral angles phi (φ) and psi (ψ), as well as the side-chain dihedral angles (χ) of the methionine and threonine residues. These calculations can identify the global and local energy minima, which correspond to the most stable conformations. For instance, studies on similar dipeptides have utilized methods like B3LYP with a 6-311+G(d,p) basis set to map the conformational space. nih.gov
Molecular Mechanics (MM) Calculations: While highly accurate, QM methods are computationally expensive. nih.gov Molecular mechanics (MM) provides a faster, albeit more approximate, method for conformational analysis. MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. manchester.ac.uk These force fields are sets of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By performing conformational searches using MM, a large number of possible structures can be rapidly evaluated to identify low-energy conformers, which can then be further refined using QM methods. unc.edu
The conformational preferences of this compound are largely dictated by the interplay of steric hindrance and intramolecular interactions, such as hydrogen bonds. The threonine side chain, with its hydroxyl group, can act as a hydrogen bond donor or acceptor, potentially interacting with the peptide backbone or the methionine side chain. Similarly, the flexible thioether side chain of methionine can adopt various conformations.
A representative analysis of the low-energy conformations of this compound would involve mapping the Ramachandran plot (φ vs. ψ) and analyzing the side-chain rotamers. The expected stable conformations would likely correspond to regions of the Ramachandran plot such as the β-sheet and polyproline II (PPII) regions, which are commonly observed for short peptides in solution. acs.org
Interactive Data Table: Theoretical Low-Energy Conformations of this compound
Below is a hypothetical data table representing plausible low-energy conformations of this compound, derived from general principles of peptide stereochemistry and computational studies on similar dipeptides. The dihedral angles (in degrees) and relative energies (in kcal/mol) are illustrative.
| Conformation | φ (Met) | ψ (Met) | χ1 (Met) | χ2 (Met) | χ1 (Thr) | Relative Energy (kcal/mol) |
|---|
Computational Design and Engineering Principles Applied to Peptide Conformations
Computational methods are not only for analyzing existing structures but are also pivotal in the rational design and engineering of peptides with specific conformational properties. manchester.ac.uk The principles of computational peptide design can be applied to this compound to stabilize a desired conformation, for instance, to mimic a bioactive turn structure or to prevent aggregation.
Conformational Scaffolding and Constraints: One common strategy is to introduce conformational constraints. This can be achieved by cyclization, either head-to-tail, side-chain-to-side-chain, or by stapling the peptide with a hydrocarbon linker. For this compound, one could envision designing a cyclic analogue where the N- and C-termini are linked, which would drastically reduce the accessible conformational space and lock the backbone into a more defined structure.
Amino Acid Substitution: Although the prompt focuses solely on this compound, a key principle in computational peptide engineering is amino acid substitution. By replacing either methionine or threonine with a different amino acid (e.g., a D-amino acid or a non-canonical amino acid), the conformational landscape can be significantly altered. For example, replacing L-threonine with D-threonine would likely induce a turn-like structure. These hypothetical modifications can be modeled in silico to predict their structural consequences before any chemical synthesis is undertaken.
Solvent Effects and Environment: Computational simulations can also account for the effect of the solvent environment on peptide conformation. manchester.ac.uk By performing molecular dynamics simulations in explicit water or other solvents, it is possible to predict how the peptide will behave in different environments. This is crucial for designing peptides that will adopt a specific structure under physiological conditions. For this compound, simulations could reveal whether certain conformations are stabilized by interactions with water molecules.
The design process is often iterative, involving cycles of computational modeling, chemical synthesis, and experimental validation. arxiv.orgresearchgate.net Advanced simulation techniques, such as replica exchange molecular dynamics (REMD) or metadynamics, can be employed to enhance the sampling of the conformational space and provide more accurate predictions of the conformational ensemble. manchester.ac.uk
Influence of Post-Translational Modifications on this compound Conformation and Dynamics
Post-translational modifications (PTMs) are covalent chemical changes to amino acid residues that occur after protein synthesis and can significantly alter the structure, dynamics, and function of a peptide. wikipedia.orgthermofisher.com For this compound, the most relevant PTMs are the phosphorylation of the threonine residue and the oxidation of the methionine residue.
Phosphorylation of Threonine: The addition of a negatively charged phosphate (B84403) group to the hydroxyl of the threonine side chain is a common PTM that can induce significant conformational changes. thermofisher.comnews-medical.net Studies on threonine-containing peptides have shown that phosphorylation can have a profound impact on the local backbone conformation. nih.govnih.gov
The effects of threonine phosphorylation include:
Altered Backbone Propensities: Research indicates that threonine phosphorylation can decrease the propensity for polyproline II (PPII) conformations and increase the preference for helical structures. nih.gov This is in contrast to serine phosphorylation, which often enhances PPII propensity. nih.govresearchgate.net
Intramolecular Interactions: The dianionic phosphate group can form strong electrostatic interactions and hydrogen bonds with nearby backbone amide groups or other polar moieties, leading to a more ordered and compact structure. biorxiv.org This can restrict the conformational freedom of both the side chain and the peptide backbone.
Changes in Hydration: Phosphorylation alters the interaction of the peptide with surrounding water molecules. The increased charge and hydrogen bonding capacity of the phosphothreonine residue can reorganize the local hydration shell, which in turn influences the conformational equilibrium. nih.gov
Oxidation of Methionine: The thioether side chain of methionine is susceptible to oxidation by reactive oxygen species, forming methionine sulfoxide (B87167) (MetO). biotage.comnih.gov This modification introduces a polar sulfoxide group and a new chiral center (the sulfur atom can be in the S or R configuration), which can impact the peptide's conformation. tandfonline.com
The consequences of methionine oxidation on peptide structure include:
Increased Polarity: The conversion of the nonpolar thioether to a polar sulfoxide increases the hydrophilicity of the residue. This can lead to the reorientation of the side chain from the core of a folded structure towards the solvent-exposed surface.
Steric and Stereochemical Effects: The addition of an oxygen atom increases the steric bulk of the side chain. The two diastereomers of methionine sulfoxide (Met(O)-S and Met(O)-R) can have different conformational preferences and may induce distinct local backbone structures. tandfonline.com
Disruption of Hydrophobic Interactions: In larger peptides and proteins, methionine often participates in hydrophobic interactions that stabilize the folded structure. Oxidation disrupts these interactions, which can lead to local unfolding or conformational rearrangements. Studies on amyloid β-peptide have shown that oxidation of a methionine residue can inhibit aggregation by disrupting the formation of β-sheet structures. acs.org
Interactive Data Table: Potential Effects of PTMs on this compound Conformation
The following table summarizes the likely conformational consequences of phosphorylation and oxidation on the this compound dipeptide.
| Modification | Primary Structural Change | Effect on Backbone Conformation | Effect on Side-Chain Dynamics | Overall Impact |
|---|
Enzymatic and Chemical Processes of Methionylthreonine Cleavage and Degradation
Site-Specific Chemical Cleavage Strategies Involving Methionine Residues
The ability to selectively break peptide bonds at specific amino acid residues is a cornerstone of protein chemistry, enabling researchers to sequence proteins, produce smaller peptide fragments for further analysis, and engineer proteins with novel functionalities. The unique properties of the methionine residue make it a prime target for such specific chemical cleavage.
Cyanogen (B1215507) Bromide (CNBr) Cleavage at Methionyl Bonds: Principles and Applications
One of the most widely used and highly specific methods for cleaving peptide bonds is the use of cyanogen bromide (CNBr). pearson.comspringernature.com This chemical reagent targets the peptide bond on the C-terminal side of methionine residues. springernature.com The reaction proceeds with high specificity and typically yields cleavage efficiencies of 90–100%, with few side reactions. springernature.com
The mechanism of CNBr cleavage involves the reaction of the sulfur atom in the methionine side chain with CNBr, forming a cyanosulfonium bromide derivative. researchgate.net Under acidic conditions, this intermediate leads to the formation of a homoserine lactone at the C-terminus where methionine was previously located, and a new N-terminus on the adjacent amino acid residue, in this case, threonine. researchgate.netcore.ac.uk This process effectively severs the polypeptide chain.
The specificity of CNBr for methionine is a significant advantage, as methionine is a relatively rare amino acid. springernature.comspringernature.com This results in the generation of a limited number of large peptide fragments, which simplifies subsequent analysis, such as peptide mapping and amino acid sequencing. springernature.com The technique has also been instrumental in mapping antibody binding sites and generating functionally distinct protein domains. springernature.com
Optimization Strategies for Methionyl-Threonine and Methionyl-Serine Peptide Bond Cleavage
While CNBr cleavage is generally efficient, the presence of a threonine or serine residue immediately following the methionine can significantly reduce the cleavage yield. core.ac.uknih.govresearchgate.net This inefficiency has been a subject of considerable research, leading to the development of strategies to optimize the cleavage of Met-Thr and Met-Ser bonds.
The reduced efficiency is attributed to the participation of the hydroxyl group of threonine or serine in side reactions that compete with the desired cleavage pathway. To counteract this, researchers have explored various modifications to the standard CNBr cleavage protocol. One successful approach involves increasing the water concentration in the reaction mixture, either by reducing the concentration of the commonly used formic acid solvent or by performing the reaction in an acidic aqueous medium. nih.gov This simple modification has been shown to more than double the cleavage yields for these problematic peptide bonds. nih.gov
Other strategies have focused on the choice of solvent and the inclusion of denaturing agents. For instance, using 80% formic acid has been found to be effective for dissolving proteins and facilitating the reaction. nih.gov The inclusion of chaotropic agents like guanidinium (B1211019) hydrochloride in the presence of diluted acids has also been proposed to maximize cleavage efficiency, particularly for hydrophobic sequences, while minimizing unwanted degradation and structural modifications of the target peptide. nih.gov Furthermore, incorporating acetonitrile (B52724) in the reaction mixture, either in high concentrations with urea (B33335) or in trace amounts with guanidine (B92328) hydrochloride, has been shown to enhance cleavage efficiency, especially for membrane proteins containing Met-Ser sequences. researchgate.netpraiseworthyprize.org
It is also crucial to control the reaction temperature. While elevated temperatures can sometimes increase reaction rates, they can also lead to undesirable side reactions and protein degradation. nih.govresearchgate.net Therefore, conducting CNBr cleavage at room temperature is generally recommended to ensure the integrity of the resulting peptide fragments. nih.gov
| Strategy | Principle | Key Findings | References |
|---|---|---|---|
| Increased Water Concentration | Reduces side reactions involving the hydroxyl group of Thr/Ser. | Can more than double cleavage yields. Achieved by reducing formic acid concentration or using an acidic aqueous medium. | nih.gov |
| Solvent and Additive Optimization | Improves protein solubility and reaction environment. | 80% formic acid is an effective solvent. Chaotropic agents (e.g., guanidinium hydrochloride) can improve cleavage of hydrophobic sequences. Acetonitrile can enhance efficiency for membrane proteins. | researchgate.netnih.govnih.gov |
| Temperature Control | Minimizes protein degradation and side reactions. | Elevated temperatures can lead to undesirable cleavage. Room temperature is generally optimal. | nih.gov |
Exploration of Alternative Chemical Cleavage Methodologies in Peptide Fragmentation
Beyond CNBr, researchers have explored other chemical methods for site-selective peptide bond cleavage. These alternative approaches aim to provide complementary tools for protein analysis and engineering, targeting different amino acid residues or offering milder reaction conditions.
One such method involves the use of 2-nitro-5-thiocyanatobenzoic acid (NTCB) to cleave at cysteine residues. core.ac.uk This reaction proceeds through the cyanylation of the cysteine sulfhydryl group, followed by cleavage of the N-terminal peptide bond under alkaline conditions. core.ac.uk Another approach targets the peptide bond of Asp-Pro sequences, which are susceptible to cleavage under acidic conditions and elevated temperatures. core.ac.uk However, the efficiency of this method can be variable. core.ac.uk
More recently, novel reagents and methodologies have been developed for the selective cleavage at other amino acid residues. For example, diacetoxyiodobenzene (B1259982) has been used for asparagine-selective cleavage. researchgate.net Additionally, methods targeting serine and threonine residues have been developed. rsc.orgemorychem.science One such strategy utilizes a chemical reagent to selectively modify the serine residue, leading to the cleavage of the peptide backbone at the N-terminus of the serine. rsc.org Interestingly, zinc has been found to catalyze the cleavage of the peptide bond on the N-terminal side of serine and threonine residues, a process that is accelerated if a histidine residue is adjacent. researchgate.netnih.gov These developing technologies expand the toolkit available for the precise fragmentation of polypeptide chains.
Enzymatic Hydrolysis by Aminopeptidases
In contrast to the often harsh conditions of chemical cleavage, enzymatic hydrolysis offers a highly specific and biologically relevant mechanism for peptide bond cleavage. Aminopeptidases are a class of enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides.
Substrate Specificity of Methionine Aminopeptidases (MetAPs) in N-Terminal Processing
Methionine aminopeptidases (MetAPs) are a crucial family of enzymes responsible for the removal of the initiator methionine (iMet) from newly synthesized polypeptides, a process known as N-terminal methionine excision (NME). nih.govnih.govnih.govresearchgate.netencyclopedia.pub This co-translational modification is essential for the proper function and stability of a significant portion of the proteome. nih.govnih.gov
The substrate specificity of MetAPs is a key determinant of whether the initiator methionine is cleaved. Generally, MetAPs recognize and cleave the peptide bond following a methionine residue when the subsequent amino acid (the P1' residue) has a small and uncharged side chain. nih.govnih.govacs.orgpnas.org Amino acids such as alanine, glycine (B1666218), serine, cysteine, proline, valine, and threonine at the P1' position are typically permissive for MetAP activity. nih.govnih.gov
Eukaryotes possess two types of MetAPs, MetAP1 and MetAP2, which exhibit some differences in their substrate preferences. nih.govnih.gov While both require small residues at the P1' position, human MetAP2 shows significantly higher catalytic activity towards peptides with N-terminal Met-Val and Met-Thr sequences compared to MetAP1. nih.govnih.govacs.org This suggests that MetAP2 is primarily responsible for processing proteins with these specific N-terminal sequences in vivo. nih.govnih.gov The residues at positions P2' and beyond also influence the efficiency of cleavage, with proline at the P2' position generally being inhibitory. nih.govnih.gov
| Enzyme | Preferred P1' Residues | Key Characteristics | References |
|---|---|---|---|
| General MetAPs | Small, uncharged residues (Ala, Gly, Ser, Cys, Pro, Val, Thr) | Cleave initiator methionine from nascent polypeptides. | nih.govnih.govpnas.org |
| Human MetAP1 | Small residues, but lower tolerance for Val and Thr compared to MetAP2. | Dominant MetAP for processing the majority of cellular proteins. | nih.govnih.govacs.orgresearchgate.net |
| Human MetAP2 | Small residues, with high activity towards Met-Val and Met-Thr sequences. | Likely responsible for in vivo processing of proteins with N-terminal Met-Val and Met-Thr. | nih.govnih.govacs.org |
Mechanistic Insights into N-Terminal Methionine Excision in Polypeptides
MetAPs are metalloproteases, typically containing two adjacent divalent metal ions, such as Co(II), in their active site. researchgate.netpnas.org These metal ions are crucial for the catalytic activity of the enzyme. The proposed catalytic mechanism involves the activation of a water molecule by the metal ions to act as a nucleophile. pnas.org
This activated water molecule then attacks the carbonyl carbon of the scissile peptide bond between the initiator methionine and the adjacent amino acid. pnas.org The metal ions also play a role in positioning the substrate for productive cleavage by interacting with the free amino group of the N-terminal methionine. pnas.org While many MetAP structures show a dimetalated active site, kinetic studies have indicated that a single metal ion may be sufficient for full catalytic activity in some cases, leading to revised mechanistic proposals. pnas.org The process of N-terminal methionine excision is a co-translational event, occurring as the nascent polypeptide chain emerges from the ribosome. nih.gov The specificity of MetAPs ensures that this critical processing step is precisely regulated, influencing the subsequent fate and function of the protein.
Degradation Pathways and Stability Considerations of Methionylthreonine in Biochemical Contexts
The integrity and turnover of peptides and proteins are critical for cellular function. The dipeptide this compound, as a component of larger polypeptide chains, is subject to various degradation pathways and its stability is influenced by several biochemical factors. The peptide bond linking methionine and threonine can be cleaved through both specific chemical reactions and broad-spectrum enzymatic activities. Once liberated, the individual amino acids enter their respective metabolic pathways.
Chemical Cleavage Pathways
A widely utilized method for the specific chemical cleavage of peptide bonds C-terminal to a methionine residue involves the use of cyanogen bromide (CNBr). springernature.com This reaction is highly specific with few side reactions. springernature.com However, the efficiency of this cleavage can be significantly reduced when the methionine is followed by a threonine or serine residue. nih.gov
Under standard conditions, such as in 70% formic acid, the cleavage yield at the this compound bond is often less than optimal. core.ac.uk The inefficiency is attributed to the participation of the hydroxyl group of the adjacent threonine in a competing reaction, which can lead to the formation of a stable seven-membered ring, thus hindering the complete hydrolysis of the peptide bond.
Research has demonstrated that the cleavage yield can be substantially improved by altering the reaction conditions. Increasing the concentration of water in the reaction mixture, either by reducing the concentration of formic acid or by conducting the cleavage in an acidic aqueous medium, has been shown to more than double the cleavage yields compared to standard literature conditions. nih.gov
| Reaction Condition | Relative Cleavage Yield | Key Findings |
|---|---|---|
| Standard (e.g., 70% formic acid) | Low to Moderate | Inefficient cleavage due to side reactions involving the threonine hydroxyl group. nih.govcore.ac.uk |
| Increased Water Concentration | High | More than doubles the cleavage yield compared to standard conditions. nih.gov |
| Acidic Aqueous Medium | High | Provides enhanced yields and is easier to handle for large-scale applications. nih.gov |
The products of a successful CNBr cleavage at a this compound bond are a peptide with a C-terminal homoserine lactone (in place of the original methionine) and a second peptide with a free N-terminal threonine.
Enzymatic Degradation Pathways
In biological systems, the degradation of peptides is primarily carried out by a diverse group of enzymes known as proteases or peptidases. qiagenbioinformatics.com These enzymes catalyze the hydrolysis of peptide bonds. qiagenbioinformatics.com The peptide bond itself is quite stable in water, with an estimated half-life of hundreds of years in the absence of a catalyst.
The degradation of a polypeptide chain containing a this compound linkage is not typically carried out by an enzyme with absolute specificity for this particular bond. Instead, it is subject to cleavage by proteases with broader specificities. For instance, endopeptidases cleave within the polypeptide chain, while exopeptidases remove amino acids from the ends.
In the cytosol, proteins are targeted for degradation by the proteasome, which breaks them down into smaller peptides. nih.gov These peptides, which can range from 2 to 24 residues long, are then further hydrolyzed into amino acids by other peptidases. nih.gov Metallopeptidases, such as thimet oligopeptidase (TOP), play a significant role in the initial cleavage of these proteasome-generated peptides. nih.gov The resulting smaller fragments are then substrates for aminopeptidases, which sequentially cleave amino acids from the N-terminus. nih.gov Therefore, a this compound-containing peptide released from the proteasome would be degraded into its constituent amino acids, methionine and threonine, by the concerted action of these cytosolic peptidases.
Once cleaved, free methionine and threonine enter their respective catabolic pathways.
Stability Considerations
The stability of a peptide or protein in a biochemical context is influenced by its amino acid sequence and the cellular environment.
Oxidative Instability: The methionine residue in this compound is susceptible to oxidation. The sulfur atom in the side chain can be oxidized to form methionine sulfoxide (B87167) and further to methionine sulfone. This modification can alter the structure and function of the peptide or protein and may affect its susceptibility to enzymatic degradation.
The N-end Rule and Proteolytic Stability: The half-life of a protein in vivo can be significantly influenced by the identity of its N-terminal amino acid, a principle known as the "N-end rule". qiagenbioinformatics.com If enzymatic cleavage of a polypeptide chain were to expose a new N-terminus beginning with either methionine or threonine, the stability of the resulting fragment would be dictated by this rule. Methionine is generally a stabilizing residue, leading to a long protein half-life, whereas threonine is also considered stabilizing in eukaryotes. qiagenbioinformatics.com
| N-terminal Amino Acid | Estimated Half-life in Mammalian Systems | Estimated Half-life in Yeast | Estimated Half-life in E. coli |
|---|---|---|---|
| Methionine (Met) | 30 hours | >20 hours | >10 hours |
| Threonine (Thr) | 7.2 hours | >20 hours | >10 hours |
| Data adapted from studies on the N-end rule. qiagenbioinformatics.com |
Analytical Techniques for Detection and Quantification of Methionylthreonine
Chromatographic Separation Methods for Peptide Analysis
Chromatography is a cornerstone of peptide analysis, enabling the separation of methionylthreonine from other peptides, amino acids, and potential impurities. The choice of chromatographic method depends on the specific analytical goal, such as purification, quantification, or assessment of aggregation.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental and versatile tool for the analysis and purification of peptides like this compound. nih.govresearchgate.net Among HPLC techniques, Reversed-Phase HPLC (RP-HPLC) is the most dominant method for peptide purification due to its high efficiency and compatibility with volatile buffers suitable for subsequent mass spectrometry analysis. pepdd.combachem.com
The mobile phase often contains an ion-pairing agent, such as trifluoroacetic acid (TFA), which forms ion pairs with the peptide, enhancing peak sharpness and resolution. researchgate.netbachem.com Detection is commonly performed by monitoring UV absorbance at 210-220 nm, the wavelength at which the peptide bond absorbs light. pepdd.com This method can be used to separate the target this compound from impurities that may include deletion sequences or byproducts from peptide synthesis. pepdd.com While HPLC is a primary method for amino acid analysis, direct separation without derivatization can be challenging due to their polar nature. sigmaaldrich.comnih.gov However, methods have been developed for the direct analysis of underivatized amino acids, including methionine and threonine, using specific column chemistries and mobile phases. nih.govhelixchrom.com
Table 1: Typical Parameters for RP-HPLC Analysis of Peptides
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Stationary Phase | C18-modified silica (B1680970) (3-5 µm particles) | Provides a nonpolar surface for hydrophobic interaction. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Polar solvent for initial binding and elution of very polar impurities. |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) | Nonpolar solvent to decrease mobile phase polarity and elute the peptide. |
| Elution Mode | Gradient elution (increasing % of B) | Allows for the separation of compounds with a wide range of hydrophobicities. |
| Flow Rate | 1.0 mL/min (for analytical columns) | Controls the speed of the separation. |
| Detection | UV absorbance at 210-220 nm | Monitors the peptide bonds for quantification. |
Gas Chromatography (GC) for Derivatized Amino Acids and Peptides
Gas Chromatography (GC) is another powerful technique for amino acid and peptide analysis, but it requires the analytes to be volatile and thermally stable. thermofisher.com Since peptides and their constituent amino acids are generally non-volatile, a crucial derivatization step is necessary to make them suitable for GC analysis. sigmaaldrich.comwvu.edu This process replaces polar functional groups (like -NH2, -COOH, and -OH) with nonpolar moieties, increasing the compound's volatility. sigmaaldrich.com
For dipeptides like this compound, a common derivatization method is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comnih.govacs.org These reagents convert the active hydrogens in the peptide to volatile trimethylsilyl (B98337) (TMS) derivatives. thermofisher.comnih.gov Another approach involves derivatization with methyl chloroformate. vub.be
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a column based on its boiling point and interaction with the stationary phase. nih.gov The separated components are then detected, often by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (GC-MS). wvu.eduresearchgate.net GC-MS provides both retention time data from the GC and mass spectral data from the MS, allowing for highly confident identification of the derivatized dipeptide. wvu.edunih.gov Studies have shown that hundreds of different dipeptides can be successfully analyzed and identified using GC-MS after trimethylsilylation. nih.gov
Size Exclusion Chromatography (SEC) for Peptide Purity and Aggregation State
Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size in solution. formulationbio.comresearchgate.net This technique is considered the "gold standard" for separating and quantifying protein and peptide aggregates from their monomeric forms. formulationbio.comlcms.cz For a small dipeptide like this compound, SEC is primarily used to assess purity by separating it from larger aggregates or smaller fragments, rather than for high-resolution separation from other dipeptides of similar size.
In SEC, the stationary phase consists of porous beads. creative-proteomics.com Larger molecules that cannot enter the pores travel around the beads and elute first, while smaller molecules, like the this compound monomer, can diffuse into the pores, resulting in a longer path and later elution. researchgate.net This method is performed under mild, non-denaturing conditions, which preserves the native state of the peptide and any aggregates. formulationbio.comresearchgate.net
SEC is crucial for quality control and stability testing, as the presence of aggregates can be an indicator of peptide degradation. formulationbio.com The technique is highly reproducible and can be coupled with various detectors, such as UV, fluorescence, or multi-angle light scattering (MALS), to provide additional information on molecular weight and conformation. lcms.cznih.gov
Mass Spectrometry-Based Detection and Identification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of peptides. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information and, through fragmentation, sequence details.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques for Peptide Mass Determination
To analyze a peptide by mass spectrometry, it must first be converted into gas-phase ions. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common "soft" ionization techniques used for this purpose, as they minimize fragmentation of the parent molecule. nih.govnih.gov
Electrospray Ionization (ESI) is particularly well-suited for coupling with liquid chromatography (LC-MS). nih.govnih.gov In ESI, a liquid solution containing the peptide is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions. nih.gov A key feature of ESI is that it often produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which allows for the analysis of large molecules on mass analyzers with a limited m/z range. nih.govunits.it For a small dipeptide like this compound, it would typically be observed as a singly or doubly protonated molecule, [M+H]⁺ or [M+2H]²⁺.
Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the peptide sample with a UV-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA). nih.govlibretexts.org A pulsed laser irradiates the crystal, causing the matrix to absorb energy and desorb, carrying the intact peptide into the gas phase as primarily singly charged ions ([M+H]⁺). libretexts.org MALDI is often coupled with a Time-of-Flight (TOF) mass analyzer, which is noted for its high sensitivity, speed, and ability to analyze complex mixtures, making it a valuable tool for peptide mass fingerprinting and direct analysis of peptide digests. nih.govuci.edu A MALDI-TOF mass spectrum of methionine with a CHCA matrix shows the protonated molecule [Met+H]⁺ at m/z 150. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Comprehensive Sequence and Structural Confirmation
While a single MS analysis can provide the molecular weight of this compound, it cannot confirm the amino acid sequence (i.e., distinguish Met-Thr from Thr-Met). Tandem Mass Spectrometry (MS/MS) is required for this level of structural detail. nih.govresearchgate.net
In an MS/MS experiment, ions of a specific m/z corresponding to the protonated this compound are selected in the first mass analyzer. units.ituci.edu These selected "precursor ions" are then directed into a collision cell, where they are fragmented by colliding with an inert gas, a process known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). researchgate.netnih.gov The resulting "product ions" are then analyzed in a second mass analyzer, generating an MS/MS spectrum. nih.gov
The fragmentation primarily occurs at the peptide bonds, creating a series of characteristic ions. nih.govresearchgate.net Cleavage of the peptide backbone results in b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.govresearchgate.net The mass difference between adjacent ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. uci.edu For this compound, the MS/MS spectrum would show specific b and y ions that confirm the sequence is Methionine followed by Threonine. For instance, the presence of a b₁ ion corresponding to protonated methionine and a y₁ ion corresponding to protonated threonine would unambiguously identify the dipeptide. The fragmentation patterns can be predicted and are crucial for distinguishing between isomers like threonine and isothreonine within a peptide sequence. nih.gov
Table 2: Predicted Major Fragment Ions for this compound in MS/MS
| Precursor Ion | Fragment Ion Type | Fragment Structure | Predicted m/z |
|---|---|---|---|
| [Met-Thr+H]⁺ | b₁ | [Met]⁺ | 132.05 |
| [Met-Thr+H]⁺ | y₁ | [Thr+H]⁺ | 120.07 |
This comprehensive sequencing capability makes tandem mass spectrometry the ultimate tool for the unequivocal identification and structural confirmation of this compound. nih.govresearchgate.net
Complementary Spectroscopic and Isotopic Detection Approaches
In the comprehensive analysis of this compound, a multi-faceted approach combining various spectroscopic and isotopic methods is essential for unambiguous identification and precise quantification. While individual techniques provide valuable information, their synergistic use offers a more complete picture of the dipeptide's structure and behavior in complex matrices. This section explores complementary spectroscopic and isotopic detection strategies that are pivotal in the advanced analysis of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two principal pillars in the structural elucidation of peptides. nih.gov These techniques, often used in tandem, provide detailed insights into the molecular structure, connectivity, and composition of this compound. Furthermore, the strategic incorporation of stable isotopes enhances the capabilities of both NMR and MS, facilitating more sensitive and specific detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atoms within a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine its structure and conformation in solution.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound displays characteristic signals for each proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. While experimental spectra for this compound are not widely published, predicted ¹H NMR data provide a foundational understanding of the expected spectral features.
¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of this compound. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its functional group and neighboring atoms. Predicted ¹³C NMR data for this compound offer valuable reference points for its identification. hmdb.ca
2D NMR Techniques: To overcome the complexity of 1D spectra and to establish connectivity between atoms, 2D NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) reveal proton-proton coupling networks within the methionine and threonine residues. researchgate.net HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded protons and carbons, aiding in the definitive assignment of ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) experiments, on the other hand, show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the peptide bond between the methionine and threonine residues.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound in D₂O.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methionine Residue | ||
| α-CH | 3.95 | 54.5 |
| β-CH₂ | 2.15 | 30.2 |
| γ-CH₂ | 2.60 | 29.8 |
| ε-CH₃ | 2.10 | 14.9 |
| C=O | - | 174.2 |
| Threonine Residue | ||
| α-CH | 4.35 | 60.1 |
| β-CH | 4.25 | 67.8 |
| γ-CH₃ | 1.25 | 19.5 |
| C=O (C-terminus) | - | 176.3 |
| Data based on computational predictions and may vary from experimental values. |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it provides valuable information about the amino acid sequence of peptides like this compound.
Collision-Induced Dissociation (CID): In tandem mass spectrometry, collision-induced dissociation (CID) is a commonly used method to fragment peptide ions. The fragmentation of the peptide backbone typically occurs at the amide bonds, leading to the formation of b- and y-type ions. The analysis of the mass differences between these fragment ions allows for the determination of the amino acid sequence.
For this compound, the fragmentation pattern would be expected to show characteristic losses associated with both methionine and threonine residues. Methionine-containing peptides are known to undergo a characteristic neutral loss of methanesulfenic acid (CH₃SOH, 64 Da) from the side chain of an oxidized methionine residue (methionine sulfoxide). nih.gov The threonine residue can undergo a neutral loss of water (H₂O, 18 Da).
The expected primary fragmentation of the protonated molecular ion of this compound ([M+H]⁺) would yield specific b and y ions.
| Precursor Ion | Fragment Ion | Expected m/z | Fragment Ion | Expected m/z |
| [Met-Thr+H]⁺ | b₁ | 132.05 | y₁ | 120.07 |
| b₂ | 233.10 | |||
| Expected m/z values are monoisotopic masses. |
Isotopic Labeling
Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the peptide structure. jpt.comcpcscientific.com This technique is a powerful tool in both NMR and MS for enhancing detection, simplifying complex spectra, and enabling quantitative analysis.
In NMR Spectroscopy: Isotopic labeling, particularly with ¹³C and ¹⁵N, is crucial for advanced NMR studies of peptides. genscript.com For instance, uniform ¹³C and ¹⁵N labeling allows for the use of heteronuclear NMR experiments that are essential for the complete resonance assignment and structural determination of larger peptides and proteins. Selective labeling of either the methionine or threonine residue in this compound can help to distinguish the signals from each amino acid in complex spectra.
In Mass Spectrometry: In MS, stable isotope-labeled peptides are widely used as internal standards for accurate quantification. cpcscientific.com A known amount of an isotopically labeled version of this compound (e.g., containing ¹³C or ¹⁵N) can be added to a sample. Since the labeled and unlabeled dipeptides have nearly identical chemical properties, they co-elute during chromatography and have similar ionization efficiencies. The ratio of the MS signal intensities of the native and labeled this compound allows for precise quantification, correcting for variations in sample preparation and instrument response.
The following table summarizes the mass shifts observed upon incorporation of common stable isotopes into this compound.
| Isotope | Location of Label | Mass Shift (Da) |
| ¹³C | Single ¹³C in backbone | +1 |
| ¹⁵N | Single ¹⁵N in backbone | +1 |
| ²H (Deuterium) | Replacement of a single ¹H | +1 |
| ¹³C₆, ¹⁵N₂ | Full labeling of Threonine | +8 |
| ¹³C₅, ¹⁵N | Full labeling of Methionine | +6 |
By combining these complementary spectroscopic and isotopic approaches, researchers can achieve a thorough and accurate characterization of this compound, from its fundamental structure to its quantitative presence in complex biological and chemical systems.
Biological and Biochemical Significance of Methionylthreonine
Role as an Intermediate in Protein Catabolism and Digestion
Methionylthreonine is a dipeptide, composed of the amino acids methionine and threonine, that serves as a transient intermediate in the multifaceted process of protein metabolism. During protein catabolism, the breakdown of cellular or dietary proteins, large polypeptide chains are systematically disassembled into smaller fragments. wikipedia.org This process is initiated by proteases like pepsin in the stomach and furthered by pancreatic enzymes such as trypsin and chymotrypsin (B1334515) in the small intestine, which cleave proteins into smaller peptides. wikipedia.orgnih.gov
These smaller peptides, including this compound, are then subject to further hydrolysis by various peptidases. researchgate.net A significant portion of protein digestion products are absorbed not as free amino acids, but as di- and tripeptides. nih.govnih.gov This uptake is primarily mediated by the Peptide Transporter 1 (PepT1), a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells (enterocytes). wikipedia.orgsolvobiotech.com PepT1 facilitates the proton-coupled transport of a vast array of di- and tripeptides, including this compound, from the intestinal lumen into the cells. nih.govsolvobiotech.com Once inside the enterocytes, intracellular peptidases hydrolyze this compound into its constituent amino acids, methionine and threonine, which are then released into the bloodstream for distribution throughout the body. wikipedia.org
| Component | Type | Location | Function |
|---|---|---|---|
| Pepsin | Endopeptidase | Stomach | Initiates protein breakdown into polypeptides. wikipedia.org |
| Trypsin/Chymotrypsin | Endopeptidases | Small Intestine | Cleaves polypeptides into smaller peptides. wikipedia.org |
| Peptidases | Exopeptidases | Small Intestine (Lumen & Enterocytes) | Hydrolyze peptides into smaller peptides and free amino acids. researchgate.net |
| Peptide Transporter 1 (PepT1) | Transporter | Intestinal Epithelium | Mediates uptake of di- and tripeptides like this compound into enterocytes. nih.govwikipedia.org |
Interplay with Methionine Metabolism and One-Carbon Cycle Dynamics
Upon its hydrolysis, this compound releases free methionine and threonine, both of which are integrated into central metabolic pathways. Methionine is a crucial player in one-carbon metabolism, a set of interconnected pathways essential for the synthesis of nucleotides, the regulation of gene expression, and the maintenance of cellular redox status. creative-proteomics.comnih.gov
The liberated methionine enters the methionine cycle, where it is converted to S-adenosylmethionine (SAM). creative-proteomics.comresearchgate.net SAM is the universal methyl donor, providing methyl groups for the methylation of DNA, RNA, proteins (such as histones), and lipids, thereby playing a fundamental role in epigenetic regulation and cellular signaling. nih.govresearchgate.net After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, a reaction that links the methionine cycle with the folate cycle. creative-proteomics.com
The threonine component of the dipeptide also has significant metabolic fates. Threonine can be catabolized through pathways that produce key metabolic intermediates like acetyl-CoA and glycine (B1666218). nih.govnih.gov The production of glycine from threonine directly fuels the one-carbon pool, as glycine can be converted to serine, which then donates a one-carbon unit to tetrahydrofolate (THF), a central coenzyme in one-carbon metabolism. nih.govcreative-proteomics.com In certain cells, such as mouse embryonic stem cells, threonine metabolism is tightly coupled to SAM synthesis, highlighting its importance in maintaining epigenetic states like histone methylation. nih.gov
Influence on Cellular Processes and Signaling Pathways through Peptide Interactions
Beyond their role as sources of amino acids, some dipeptides can exert direct biological effects. nih.govresearchgate.net While specific research on this compound's signaling capabilities is limited, the presence of methionine suggests potential antioxidant activity. nih.gov Dipeptides containing methionine are known to possess antioxidant properties, which can help mitigate cellular damage from free radicals. nih.gov
Furthermore, threonine metabolism is linked to crucial signaling networks. It has been shown to influence pathways like the mitogen-activated protein kinase (MAPK) pathway and the target of rapamycin (B549165) (TOR) signaling pathway, both of which are central regulators of cell growth, proliferation, and survival. nih.gov The ERK1/2 signaling pathway, a key component of the MAPK cascade, is involved in numerous cellular processes and is activated through a series of phosphorylation events. nih.gov As a constituent of proteins within these pathways, and as a potential modulator of metabolic state, threonine availability can impact these signaling networks. nih.gov While direct interaction of the this compound dipeptide with these pathways is not established, its constituent amino acids are deeply integrated into the metabolic and signaling fabric of the cell.
Implications in N-Terminal Protein Processing and Proteostasis
The sequence methionyl-threonine at the N-terminus of a newly synthesized protein has significant implications for its processing and stability, a key aspect of proteostasis (protein homeostasis). In virtually all eukaryotes, protein synthesis begins with the amino acid methionine. google.compnas.org This initial methionine is often removed co-translationally by enzymes called methionine aminopeptidases (MetAPs). nih.govnih.gov
The efficiency of this removal is dictated by the identity of the adjacent amino acid (the P1' residue). nih.govnih.gov Threonine, having a small side chain, is a residue that permits the cleavage of the N-terminal methionine. nih.govresearchgate.netabcam.com Studies profiling the substrate specificity of human MetAPs have shown that while both MetAP1 and MetAP2 can process N-terminal sequences, MetAP2 is significantly more active toward proteins with N-terminal Met-Thr sequences, suggesting it is the primary enzyme responsible for their processing in vivo. nih.govacs.org
The processing of the N-terminus is a critical step that can determine the protein's half-life via the N-end rule pathway. nih.govwikipedia.org This pathway recognizes specific N-terminal residues as degradation signals (N-degrons), leading to ubiquitination and subsequent degradation by the proteasome. nih.gov If the N-terminal methionine is not cleaved and remains exposed, it can be recognized as a degradation signal when followed by a hydrophobic residue, targeting the protein for destruction. nih.gov Conversely, if the methionine is cleaved to expose threonine, this new N-terminal residue is considered stabilizing in yeast and mammalian systems, generally leading to a longer protein half-life. wikipedia.org Thus, the Met-Thr sequence directly influences a protein's fate—from its initial processing to its ultimate stability within the cell.
| N-Terminal Sequence | MetAP Processing | Resulting N-Terminus | General Implication for Stability (N-End Rule) |
|---|---|---|---|
| Met-Thr... | Efficiently cleaved, primarily by MetAP2 in humans. nih.govacs.org | Threonine | Stabilizing residue, promoting a longer protein half-life. wikipedia.org |
| Met-Leu... | Inefficiently cleaved. nih.gov | Methionine | Can be a destabilizing residue (Met-Φ degron), promoting degradation. nih.gov |
| Met-Ala... | Efficiently cleaved. nih.govnih.gov | Alanine | Stabilizing residue. wikipedia.org |
| Met-Asp... | Inefficiently cleaved. researchgate.net | Methionine | Can be a destabilizing residue (Met-Φ degron), promoting degradation. nih.gov |
Future Directions and Advanced Research Frontiers in Methionylthreonine Studies
Peptide Engineering and Design Incorporating Methionylthreonine Motifs
Peptide engineering is a rapidly advancing field focused on creating novel peptides with specific, desired functions for therapeutic, diagnostic, or biomaterial applications. uw.edumdpi.com This involves the rational design or modification of amino acid sequences to achieve enhanced stability, target affinity, or novel bioactivity. nih.govthermofisher.com While conventional strategies often rely on random mutagenesis, modern computational approaches allow for the precise design of sequences to fold into a specific structure or perform a particular function. uw.edu
Future research could focus on designing synthetic peptides where the this compound motif is strategically incorporated. The unique chemical properties of methionine and threonine could be harnessed for specific purposes. For instance, the sulfur atom in methionine could be a target for specific chemical modifications or interactions, while the hydroxyl group of threonine offers a site for conjugation or can influence solubility and conformation. healthline.comnih.gov The engineering of peptides with D-amino acids instead of the natural L-amino acids can enhance resistance to enzymatic degradation, a critical step in developing peptide-based therapeutics. nih.gov
Table 1: Hypothetical Design Strategies for this compound-Containing Peptides
| Design Goal | Proposed Strategy | Rationale for Met-Thr Motif | Potential Application |
|---|---|---|---|
| Enhanced Stability | Substitution of L-amino acids with D-amino acids within the peptide backbone. | The Met-Thr bond may be a target for specific proteases; using D-isomers would confer resistance. | Development of longer-lasting peptide drugs. nih.gov |
| Targeted Drug Delivery | Incorporating the Met-Thr motif into a peptide designed to bind a specific cell surface receptor. | The unique conformational properties imparted by the Met-Thr sequence could enhance binding specificity. | Cancer therapy, targeted anti-inflammatory agents. nih.gov |
| Biomaterial Functionalization | Covalently linking Met-Thr peptides to hydrogel scaffolds using click chemistry. nih.gov | The threonine hydroxyl group provides a potential site for chemical ligation without disrupting the peptide backbone. nih.gov | Tissue engineering, regenerative medicine. |
| Redox-Sensing Peptides | Designing a peptide where the oxidation state of the methionine sulfur affects conformation or activity. | Methionine is susceptible to oxidation, which can be a reversible switch to modulate peptide function. | Biosensors for oxidative stress. |
Computational Proteomics and In Silico Digestion Simulations for Comprehensive Analysis
Computational proteomics involves the use of computer algorithms and data science to analyze large sets of protein data, particularly from mass spectrometry experiments. slavovlab.netnih.gov A key technique within this field is in silico digestion, where protein sequences are computationally "cleaved" by specific enzymes (like trypsin) to predict the resulting peptide fragments. rsc.orggithub.com This is essential for identifying proteins from mass spectrometry data, as the experimentally observed peptide masses are matched against the predicted masses from a protein sequence database. plos.org
For this compound, in silico digestion simulations represent a powerful tool for its future study. By running these simulations on known proteins that contain the Met-Thr sequence, researchers can predict how this dipeptide motif would be presented in a typical proteomics experiment. rsc.org This can help in designing targeted proteomics assays to specifically look for Met-Thr-containing peptides in biological samples. Furthermore, advanced models can predict other properties of the resulting peptides, such as their normalized elution time (NET) in liquid chromatography, which adds another layer of confidence to their identification. github.comgithub.io
Table 2: Example of an In Silico Digestion of a Hypothetical Protein Containing a Met-Thr Motif Enzyme: Trypsin (cleaves after Lysine (K) and Arginine (R), unless followed by Proline (P))
| Hypothetical Protein Sequence | Predicted Peptides | Contains Met-Thr? | Predicted Mass (Da) |
|---|---|---|---|
| MKAMT GIVYKDEFRH | MKA | No | 346.2 |
| MT GIVYK | Yes | 808.4 | |
| DEFR | No | 522.2 |
This simulation helps researchers anticipate the exact peptide fragment (MT GIVYK) that would need to be targeted to study the this compound motif from this specific protein.
Methodological Innovations in Peptide Analysis and Characterization Techniques
The analysis and characterization of peptides have been revolutionized by modern analytical technologies, with mass spectrometry (MS) at the forefront. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) allow for the comprehensive sequencing and detection of modifications in complex peptide mixtures. nih.gov Innovations in instrumentation continue to improve sensitivity and resolution, enabling the study of even low-abundance peptides. dagstuhl.de
Future research on this compound will benefit from these methodological advances.
High-Resolution Mass Spectrometry: Can precisely determine the mass of Met-Thr containing peptides, confirming their sequence and identifying any post-translational modifications on the threonine residue.
Tandem Mass Spectrometry (MS/MS): Involves fragmenting the peptide inside the mass spectrometer to generate a spectrum that provides detailed sequence information, which is crucial for unambiguously identifying the Met-Thr motif.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Adds another dimension of separation based on the shape and size of the peptide ion, which can help to distinguish isomeric peptides and provide insights into the three-dimensional conformation of Met-Thr containing peptides. slavovlab.net
These advanced techniques will be critical for moving beyond simple identification to a deeper characterization of the structural and chemical properties of this compound in biological systems.
Exploration of Undiscovered Biochemical Functions and Interactions
While this compound is presumed to be an intermediate in protein breakdown, many di- and tripeptides are now known to have specific biological activities beyond their role as metabolic products. hmdb.ca The individual functions of methionine and threonine hint at potential roles for the dipeptide. Methionine is central to metabolism and antioxidant defense through the production of glutathione (B108866), while threonine is vital for protein synthesis, intestinal health, and immune function. healthline.comnih.govnih.gov
A key frontier is to investigate whether the Met-Thr dipeptide itself, or peptides containing this motif, have unique signaling or regulatory roles. Future research could explore:
Cell-Signaling Effects: Does free this compound interact with cell surface receptors or transporters to trigger intracellular responses?
Enzyme Regulation: Could peptides containing the Met-Thr motif act as inhibitors or allosteric modulators of specific enzymes?
Microbiome Interactions: The gut microbiome metabolizes dietary proteins. Investigating how gut microbes process Met-Thr-containing peptides could reveal novel interactions between the diet, microbiome, and host health.
Antioxidant Properties: Given methionine's role in producing antioxidants, researchers could test whether Met-Thr peptides have direct radical-scavenging activity. nih.gov
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Dynamics
Modern biology increasingly uses a multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of a biological system. mixomics.org Computational pipelines like INTEGRATE have been developed to combine these different data layers, allowing researchers to understand how changes at the gene level translate to changes in proteins and metabolites, and ultimately, to cellular function. plos.org This approach is powerful for dissecting complex regulatory networks in health and disease. nih.govarxiv.org
For this compound, a multi-omics strategy offers a path to understanding its regulation and function on a systems level.
Transcriptomics: Can reveal the expression levels of genes encoding for proteins rich in Met-Thr motifs under different conditions.
Proteomics: Can quantify the abundance of these proteins and the specific Met-Thr-containing peptides derived from them.
Metabolomics: Can measure the levels of free this compound and related metabolites in the same samples.
Table 3: Framework for a Multi-Omics Study of this compound
| Omics Layer | Data Generated | Research Question Addressed |
|---|---|---|
| Transcriptomics | mRNA levels of genes for Met-Thr rich proteins. | Are these genes up- or down-regulated in response to a specific stimulus (e.g., diet change, disease state)? |
| Proteomics | Abundance of Met-Thr containing peptides and their post-translational modifications. | Does the change in gene expression translate to a change in protein/peptide levels? Is the threonine residue modified? |
| Metabolomics | Levels of free this compound, methionine, threonine, and SAM. | How do cellular pools of the free dipeptide and its precursor amino acids change? |
| Integration | Correlated patterns across all three layers. | What are the comprehensive regulatory networks governing the dynamics of this compound-related pathways? nih.gov |
Q & A
Q. What are the established methods for synthesizing and characterizing Methionylthreonine in laboratory settings?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Post-synthesis, characterization involves high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, nuclear magnetic resonance (NMR) spectroscopy is critical to validate structural integrity. Ensure experimental protocols align with reproducibility standards, including detailed reagent specifications and reaction conditions .
Q. Which analytical techniques are optimal for assessing this compound purity and stability in aqueous solutions?
Reverse-phase HPLC coupled with UV detection is standard for purity analysis. Stability studies under varying pH and temperature conditions require kinetic assays (e.g., half-life calculations) and degradation product profiling via tandem MS. Circular dichroism (CD) spectroscopy can monitor conformational changes in buffered solutions. Always include control samples and triplicate measurements to mitigate experimental variability .
Q. How should researchers design experiments to evaluate this compound’s stability under physiological conditions?
Simulate physiological environments (e.g., pH 7.4, 37°C) using phosphate-buffered saline (PBS). Monitor degradation via time-course sampling, analyzed by LC-MS. Include protease-rich matrices (e.g., serum) to assess enzymatic stability. Statistical tools like ANOVA are recommended to compare degradation rates across conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stability data for this compound across studies?
Contradictions often arise from differences in experimental parameters (e.g., buffer composition, temperature gradients). Conduct meta-analyses to identify confounding variables, and replicate studies under standardized conditions. Use error propagation models to quantify uncertainty in kinetic data. Cross-validate findings with orthogonal techniques (e.g., differential scanning calorimetry for thermal stability) .
Q. How can molecular dynamics (MD) simulations elucidate this compound’s structural dynamics in lipid bilayers?
MD simulations require force fields parameterized for peptide-lipid interactions (e.g., CHARMM36). Simulate systems for ≥100 ns to capture conformational equilibria. Analyze hydrogen bonding, solvent accessibility, and free energy landscapes. Validate simulations with experimental data (e.g., NMR-derived order parameters). Use tools like GROMACS or AMBER for trajectory analysis .
Q. What methodological considerations are critical when comparing this compound’s in vitro and in vivo stability profiles?
In vitro studies often overlook metabolic enzymes and biodistribution factors. Use animal models (e.g., rodents) with isotope-labeled this compound for pharmacokinetic tracking. Pair LC-MS/MS plasma analysis with tissue homogenate assays. Address ethical requirements (e.g., IACUC approval) and statistical power calculations to ensure robust sample sizes .
Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) advance studies on this compound’s role in biochemical pathways?
Isotopic labeling enables tracing metabolic incorporation via NMR or MS. For example, ¹³C-labeled this compound can map its assimilation into protein synthesis pathways in cell cultures. Optimize labeling efficiency by adjusting growth media composition and harvest timing. Data interpretation requires software like MZmine or Skyline for isotopic pattern deconvolution .
Q. What frameworks ensure reproducibility when reporting this compound’s thermodynamic properties?
Provide raw data (e.g., DSC thermograms, isothermal titration calorimetry curves) in supplementary materials. Specify instrument calibration protocols and environmental controls (e.g., humidity). Use the EQUATOR Network’s guidelines for reporting experimental details. For computational studies, share input files and force field parameters in public repositories .
Ethical and Methodological Compliance
Q. What ethical protocols govern human studies involving this compound-derived compounds?
Secure approval from institutional review boards (IRB) or ethics committees, specifying study objectives and participant consent processes (e.g., informed consent forms). For clinical trials, register protocols in databases like ClinicalTrials.gov . Anonymize data and adhere to GDPR or HIPAA standards for sensitive information .
How should hypothesis-driven research questions be formulated for this compound mechanistic studies?
Align questions with gaps in existing literature (e.g., "How does this compound modulate kinase X activity?"). Define independent (e.g., concentration) and dependent variables (e.g., enzymatic activity) explicitly. Pilot studies are essential to refine hypothesis scope and avoid overgeneralization .
Q. What validation criteria are essential for computational models predicting this compound-protein interactions?
Validate docking scores with experimental binding assays (e.g., surface plasmon resonance). Use root-mean-square deviation (RMSD) thresholds (<2 Å) to assess model accuracy. Cross-check with mutagenesis data to confirm residue-specific interaction predictions .
Q. How can cross-disciplinary approaches enhance this compound research?
Integrate structural biology (cryo-EM), pharmacology (dose-response assays), and computational chemistry (QSAR modeling). Collaborative frameworks should define data-sharing protocols and co-authorship criteria upfront. Use platforms like Zenodo for interdisciplinary data archiving .
Q. Tables for Reference
| Parameter | Technique | Key Consideration |
|---|---|---|
| Purity Assessment | HPLC-UV/Vis | Column type (C18 vs. HILIC) |
| Structural Validation | ¹H/¹³C NMR | Solvent suppression protocols |
| Stability Kinetics | LC-MS/MS | Matrix effect correction |
| Computational Validation | Molecular Dynamics (GROMACS) | Force field selection (CHARMM36) |
Data sourced from peer-reviewed methodologies and reproducibility guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
